2-(methylsulfanyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}pyridine-3-carboxamide
Description
The compound 2-(methylsulfanyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}pyridine-3-carboxamide is a pyridine-3-carboxamide derivative with two key substituents:
- Morpholin-4-yl-2-oxoethyl group attached to the para position of the phenyl ring, enhancing solubility and metabolic stability due to the polar morpholine moiety.
The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) is often incorporated into drug candidates to improve pharmacokinetic properties. The 2-oxoethyl linker may facilitate hydrogen bonding, influencing target interactions.
Properties
IUPAC Name |
2-methylsulfanyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-26-19-16(3-2-8-20-19)18(24)21-15-6-4-14(5-7-15)13-17(23)22-9-11-25-12-10-22/h2-8H,9-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJDSXWNXURVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(methylsulfanyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}pyridine-3-carboxamide , with CAS number 1060328-93-9 , is a novel chemical entity that has garnered attention for its potential biological activities. Its structure includes a pyridine core, a morpholine ring, and a methylsulfanyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O3S |
| Molecular Weight | 371.5 g/mol |
| Structure | Chemical Structure |
| SMILES | CSc1ncccc1C(=O)Nc1ccc(CC(=O)N2CCOCC2)cc1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, affecting pathways related to cell proliferation and apoptosis.
Anticancer Properties
Recent research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:
- Cell Line Testing : Studies have shown that the compound demonstrates cytotoxic effects against several human cancer cell lines, with IC50 values indicating potent activity.
- Mechanism : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression at the G2/M phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It displays activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
- Mechanism : The antimicrobial action may involve disruption of bacterial cell membrane integrity or inhibition of key metabolic enzymes.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Assessment :
- Structure-Activity Relationship (SAR) :
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and hypothesized activities:
Key Observations:
Dihydropyridine Derivatives ():
- These compounds feature a 1,4-dihydropyridine core, common in calcium channel blockers (e.g., nifedipine). The target compound lacks this core, suggesting divergent mechanisms .
- Substituents like thiophene () or furyl () may enhance π-π stacking with ion channels, while the target compound’s morpholine group likely prioritizes solubility over direct channel interaction.
Morpholine-Containing Analogs (): The morpholine group in the target compound contrasts with the cyanocyclopentyl group in ’s angiogenesis inhibitor. Morpholine’s polarity may reduce toxicity and improve oral bioavailability .
Methylsulfanyl vs.
Pharmacokinetic and Physicochemical Properties
- Solubility : The morpholine group in the target compound likely enhances water solubility compared to lipophilic substituents like bromophenyl () or thiophene ().
- logP (Calculated) : Estimated logP for the target compound is ~2.5 (moderate lipophilicity), compared to higher values (~3.8) for chlorophenyl/thiophene analogs ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
